

Introduction: The Significance of Thermochemical Properties

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Compound of Interest

Compound Name: *3-methyl-N-phenylbenzamide*

CAS No.: 23099-05-0

Cat. No.: B1597401

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3-methyl-N-phenylbenzamide, belonging to the benzanilide class of compounds, possesses a chemical structure that is a recurring motif in pharmacologically active molecules and functional materials. The thermochemical properties of such compounds are paramount, governing their stability, solubility, and bioavailability. A thorough understanding of the enthalpy of formation provides fundamental insight into the energetic content of the molecule, while the enthalpy of sublimation is crucial for predicting its phase behavior and for the design of purification and formulation processes. Furthermore, thermal stability, as assessed by techniques like thermogravimetric analysis, is a critical parameter in drug development, dictating storage conditions and shelf-life.

This guide will delve into the key thermochemical parameters of **3-methyl-N-phenylbenzamide**, outlining the experimental and computational methodologies employed in their determination.

Molecular and Crystal Structure: A Foundation for Thermochemical Behavior

The arrangement of atoms and molecules in the solid state profoundly influences the thermochemical properties of a compound. For **3-methyl-N-phenylbenzamide** (C₁₄H₁₃NO), the foundational structural details have been elucidated through X-ray crystallography.[1]

Key Structural Features:

- Molecular Formula: C₁₄H₁₃NO[1][2]
- Molecular Weight: 211.26 g/mol [2]
- Melting Point: 126 °C[2]
- Crystal System: Monoclinic[1]
- Intermolecular Interactions: The crystal structure reveals that molecules are linked into chains by intermolecular N—H···O hydrogen bonds.[1] This hydrogen bonding network is a significant contributor to the lattice energy and, consequently, to the enthalpy of sublimation.

The conformation of the molecule, specifically the dihedral angles between the benzoyl and aniline rings, also plays a role in the overall molecular packing and stability.[1]

Experimental Determination of Thermochemical Properties

The gold standard for obtaining reliable thermochemical data is through precise calorimetric measurements. This section details the primary experimental techniques used to determine the standard molar enthalpy of formation and to assess thermal stability.

Combustion Calorimetry: Quantifying the Enthalpy of Formation

Static bomb combustion calorimetry is the definitive method for determining the standard molar enthalpy of formation ($\Delta_f H^\circ_m$) of organic compounds.[3][4][5] The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment. The heat released during this exothermic reaction is meticulously measured.

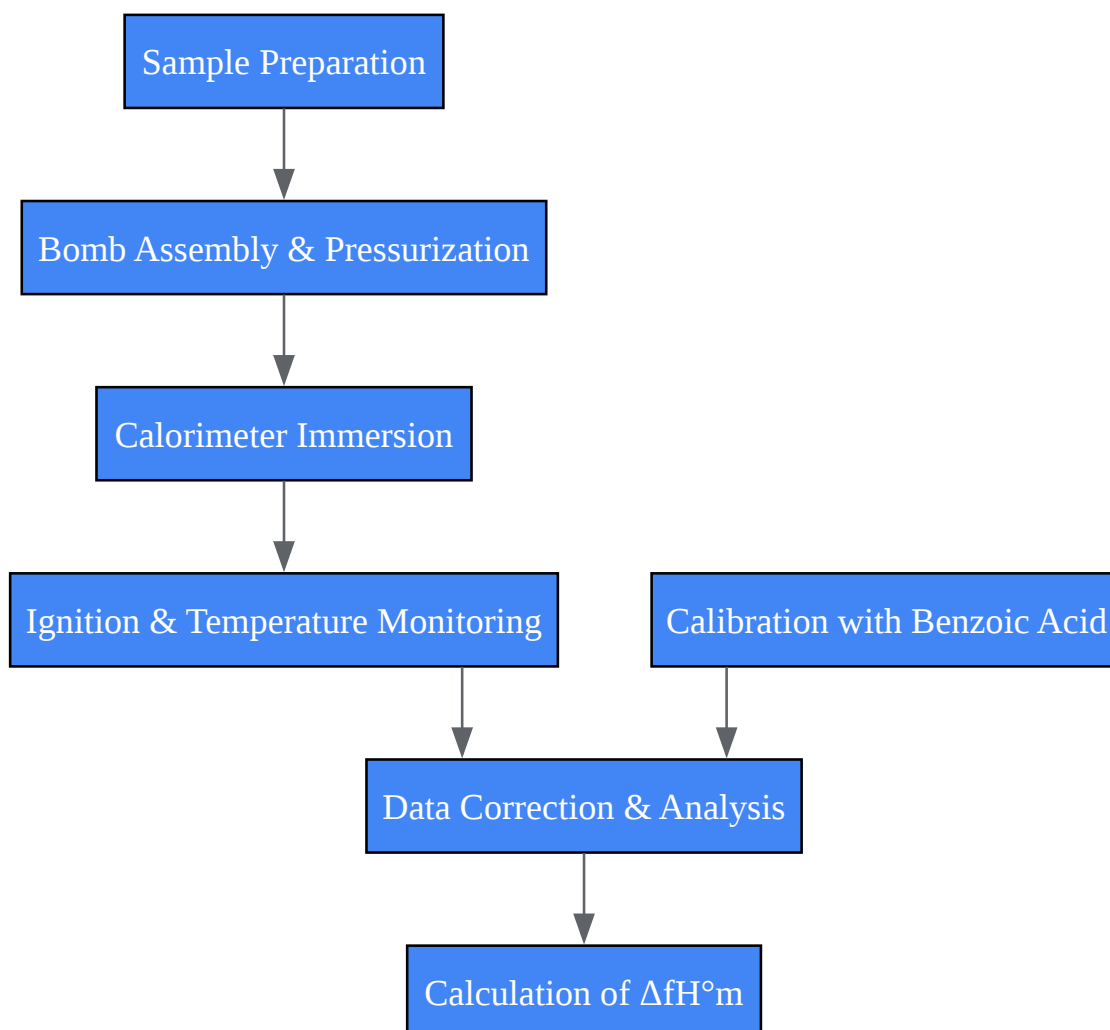
Experimental Workflow:

A generalized protocol for the combustion calorimetry of a solid sample like **3-methyl-N-phenylbenzamide** is as follows:

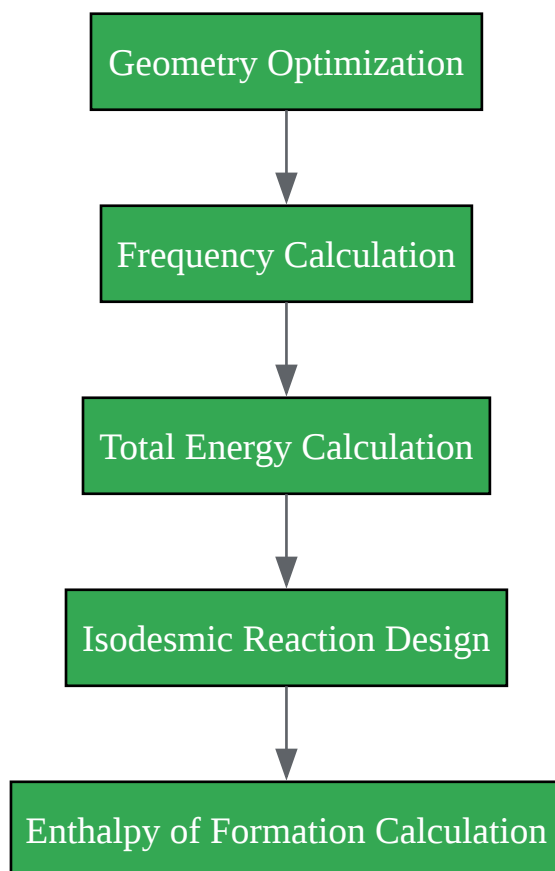
- **Sample Preparation:** A pellet of the high-purity crystalline compound (typically 0.5 - 1.0 g) is prepared.
- **Bomb Assembly:** The pellet is placed in a crucible within a constant-volume calorimetric bomb, which is then sealed and pressurized with high-purity oxygen (typically to ~3 MPa).[4]
- **Calorimeter Setup:** The bomb is submerged in a precisely known quantity of water in a well-insulated calorimeter.
- **Ignition and Data Acquisition:** The sample is ignited electrically, and the temperature change of the water is monitored with high precision.
- **Calibration:** The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid.[6]
- **Corrections:** The raw data is corrected for various factors, including the heat of combustion of the ignition wire and any side reactions (e.g., formation of nitric acid from residual nitrogen), to obtain the standard energy of combustion.[4]

The standard molar enthalpy of formation is then derived from the standard molar enthalpy of combustion using Hess's law.

Combustion Calorimetry Workflow



DFT Calculation Workflow



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Caption: Workflow for DFT-based Calculation of Enthalpy of Formation.

Studies on related benzamide derivatives have shown that DFT methods, such as B3LYP, can yield valuable predictions of their relative stabilities. [7][8]

Data Summary and Comparative Analysis

While specific experimental thermochemical data for **3-methyl-N-phenylbenzamide** is not readily available in the literature, we can draw comparisons with related compounds to estimate its properties. For instance, studies on methylbenzamides and other substituted benzanilides provide a valuable reference point. [3][9]

Property	Method	Expected Trends for 3-methyl-N-phenylbenzamide
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ_m$)	Combustion Calorimetry	The methyl substitution is expected to make the enthalpy of formation more negative compared to the parent N-phenylbenzamide.
Enthalpy of Sublimation ($\Delta_{sub} H^\circ_m$)	-	The presence of intermolecular N—H \cdots O hydrogen bonds suggests a significant enthalpy of sublimation.

| Thermal Decomposition Temperature | TGA | The thermal stability is likely to be comparable to other N-phenylbenzamides, with decomposition occurring at elevated temperatures. [10]

Conclusion and Future Directions

This guide has outlined the theoretical and experimental framework for characterizing the thermochemical properties of **3-methyl-N-phenylbenzamide**. While detailed structural information is available, there is a clear need for experimental determination of its standard molar enthalpy of formation and sublimation through techniques like combustion calorimetry and vapor pressure measurements. Such data would be invaluable for the rational design of processes involving this compound and for a deeper understanding of the structure-energy relationships within the broader class of benzanilides. Future work should focus on these experimental measurements, which can then be used to benchmark and refine computational models for more accurate in silico predictions.

References

- **3-Methyl-N-phenylbenzamide** - PMC - NIH. (n.d.).
- Chemical Properties of Benzamide, N-(3-methylphenyl)-3-bromo - Cheméo. (n.d.).
- Determining the Most Stable Structure of Benzamided Derivatives Using Density Functional Theory (DFT) | Request PDF - ResearchGate. (n.d.).

- Benzanilide: On the crossroads of calorimetry, computations and concepts - ResearchGate. (n.d.).
- A Comparative Guide to the Thermal Stability of Substituted N-Phenylbenzamide - Benchchem. (n.d.).
- Derived standard ($p^\circ = 0.1 \text{ MPa}$) molar enthalpies of formation and of... - ResearchGate. (n.d.).
- Density Functional Theory Calculations. (n.d.).
- **3-methyl-N-phenylbenzamide** - Stenutz. (n.d.).
- Determining the Most Stable Structure of Benzamided Derivatives Using Density Functional Theory (DFT) - Bohrium. (n.d.).
- Corrections to standard state in combustion calorimetry: an update and a web-based tool - NIH. (n.d.).
- Combustion Calorimetry - ResearchGate. (n.d.).
- 203.1 - Combustion Calorimetry (powder form). (n.d.).

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Sources

- [1. 3-Methyl-N-phenylbenzamide - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. 3-methyl-N-phenylbenzamide \[stenutz.eu\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. tsapps.nist.gov \[tsapps.nist.gov\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. Determining the Most Stable Structure of Benzamided Derivatives Using Density Functional Theory \(DFT\): Open Access, Read PDF & Key Insights | Bohrium \[bohrium.com\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. pdf.benchchem.com \[pdf.benchchem.com\]](#)

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